

T521 in specific disease models

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Compound of Interest

Compound Name: T521

Cat. No.: B15575092

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An in-depth analysis of the scientific literature reveals that the designation "**T521**" is not unique to a single molecule. Instead, it appears in various contexts, referring to different investigational compounds and biological molecules across a range of disease models. This technical guide will provide an overview of the distinct entities referred to as "**T521**" or similar designations, summarizing their applications, mechanisms of action, and available data in their respective disease contexts.

T521 in Cancer Models

Several compounds with designations similar to "**T521**" have been investigated in the context of cancer.

AB521 (Casdatifan) is an orally available, potent, and selective inhibitor of the hypoxia-inducible factor 2 α (HIF-2 α) transcription factor. It is being investigated in a Phase 1 clinical trial for patients with advanced solid tumors, including clear cell renal cell carcinoma (ccRCC). The study aims to evaluate the safety, tolerability, and pharmacokinetic profile of AB521 as a monotherapy and in combination with other cancer therapies.[1][2]

LCL521 is a lysosomally targeted inhibitor of acid ceramidase (AC). Acid ceramidase is an enzyme that breaks down ceramide, a lipid molecule, into sphingosine and a free fatty acid. In some cancers, AC is overactive, leading to lower levels of ceramide, which can promote cell survival and resistance to therapy. By inhibiting AC, LCL521 aims to increase ceramide levels and induce cancer cell death. In a panel of 71 primary Acute Myeloid Leukemia (AML) patient samples, a related compound, LCL-805, demonstrated a median EC50 value of 15.8 μ M.[3] LCL-805 was shown to antagonize Akt signaling and lead to iron-dependent cell death.[3]

ZNF521 is a zinc finger protein that has been studied in the context of adipogenic differentiation of human adipose-derived mesenchymal stem cells.[4] While not a therapeutic agent, its role in cell differentiation pathways may have implications for cancer research.

T521 in Infectious Disease Models

RV521 is an investigational antiviral agent developed for the treatment of respiratory syncytial virus (RSV) infection. A Phase 2, randomized, double-blind, placebo-controlled trial was designed to evaluate the safety, tolerability, and efficacy of RV521 in adult hematopoietic cell transplant (HCT) recipients with documented upper respiratory tract RSV infection.[5]

T521 in Inflammatory and Autoimmune Disease Models

The search did not yield a specific therapeutic agent designated "T521" for inflammatory or autoimmune diseases. However, the broader search terms related to signaling pathways relevant to these conditions provided some context. For instance, the MEK1/ERK MAP kinase and calcineurin signaling pathways are critical in T cell activation and cytokine production, which are central to the pathogenesis of diseases like rheumatoid arthritis.[6][7][8][9] Pharmacologic inhibition of these pathways can modulate cytokine production, highlighting potential therapeutic strategies.[6]

T521 in Osteoarthritis Models

SYN321 is a novel diclofenac-sodium hyaluronate conjugate being developed as a treatment for knee osteoarthritis.[10] This injectable formulation aims to provide sustained release of the non-steroidal anti-inflammatory drug (NSAID) diclofenac within the joint. In an advanced osteoarthritis-on-chip model using human mechanically-damaged cartilage microtissues, SYN321 demonstrated a downregulation of inflammatory markers and a reduction in matrix degradation.[10]

Summary of Quantitative Data

Due to the diverse nature of the compounds, a direct comparison of all quantitative data in a single table is not feasible. However, data for specific compounds can be presented as follows:

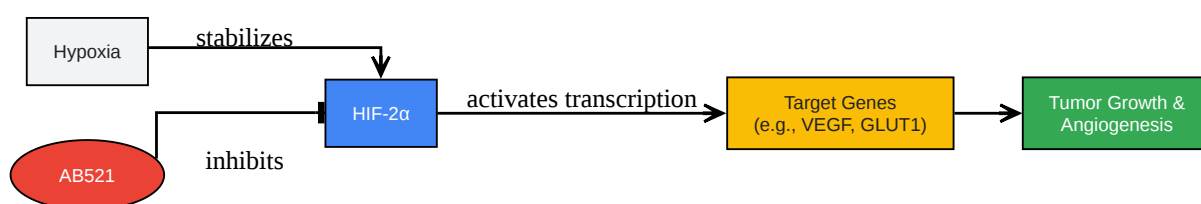
Compound	Disease Model	Cell Line/System	Endpoint	Value
LCL-805 (related to LCL521)	Acute Myeloid Leukemia (AML)	Primary AML patient samples	EC50	15.8 μ M (median)
LCL-805 (related to LCL521)	Acute Myeloid Leukemia (AML)	32 human AML cell lines	EC50	11.7 μ M (median)

Signaling Pathways and Experimental Workflows

The mechanism of action for several of these compounds involves the modulation of specific signaling pathways.

AB521 (HIF-2 α Inhibitor) Signaling Pathway:

HIF-2 α is a key transcription factor that is activated under hypoxic conditions, often found in the tumor microenvironment. It drives the expression of genes involved in cell proliferation, angiogenesis, and metabolism. AB521 directly inhibits the function of HIF-2 α , thereby blocking these downstream effects.

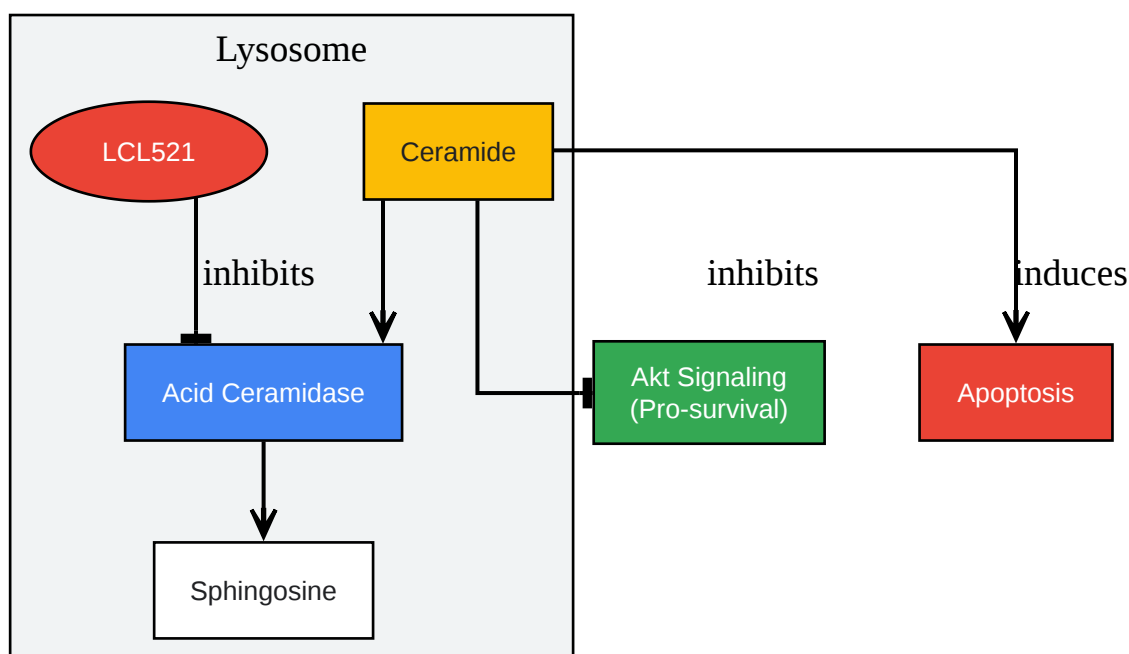


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Caption: Simplified signaling pathway of HIF-2 α and the inhibitory action of AB521.

LCL521 (Acid Ceramidase Inhibitor) Signaling Pathway:

LCL521 targets acid ceramidase (AC) within the lysosome, preventing the breakdown of ceramide. The accumulation of ceramide can trigger apoptosis and inhibit pro-survival pathways like the Akt signaling pathway.



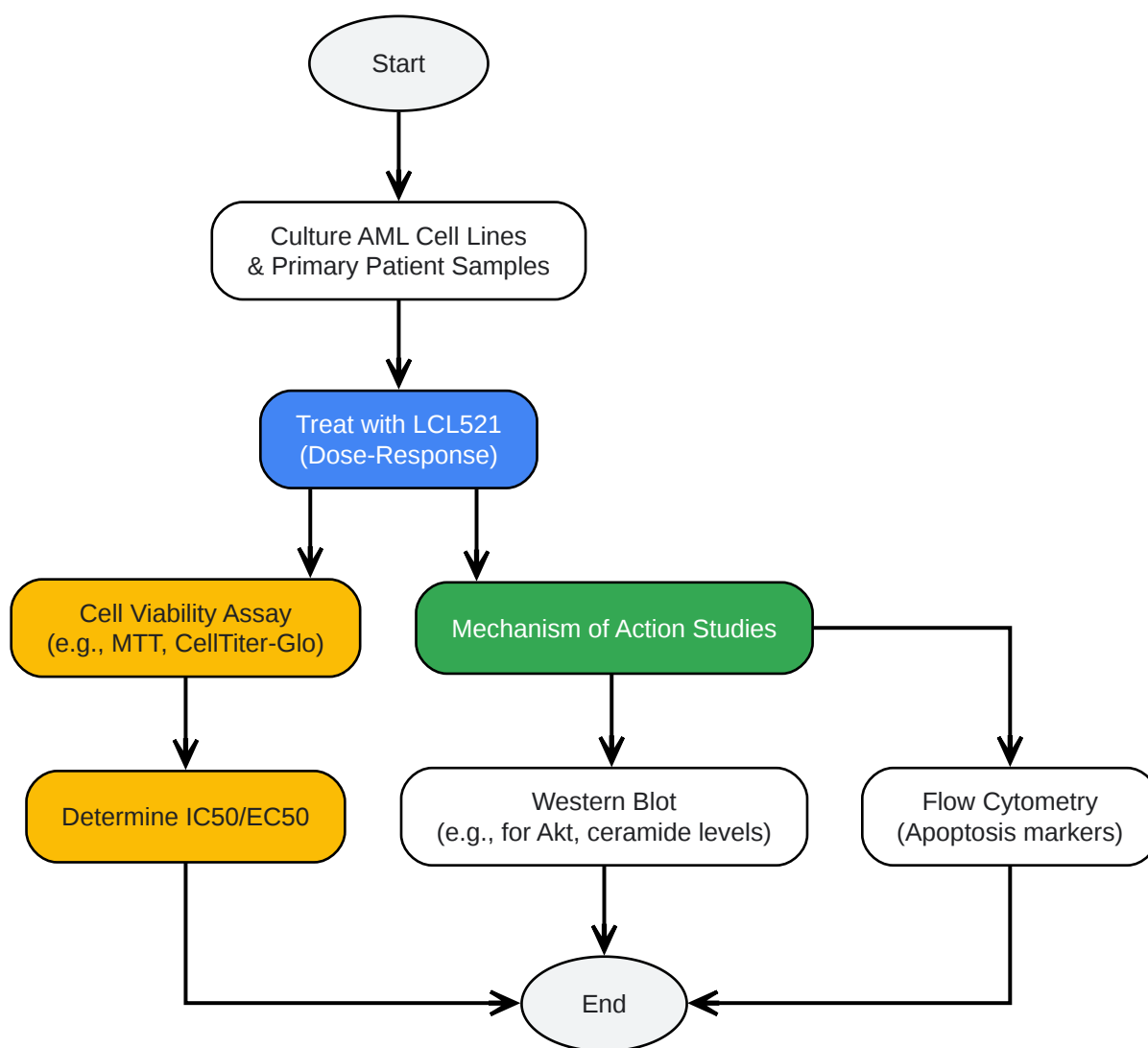
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Caption: Mechanism of action of LCL521 in the acid ceramidase pathway.

Experimental Protocols

Detailed experimental protocols are specific to each study and compound. For researchers interested in replicating or building upon this work, it is essential to consult the primary publications associated with each "**T521**" compound. As an example, a general workflow for evaluating a compound like LCL521 in AML could be:

Experimental Workflow for LCL521 in AML:



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Caption: A general experimental workflow for in vitro evaluation of an anti-cancer compound.

In conclusion, "**T521**" represents a heterogeneous group of molecules with distinct therapeutic applications and mechanisms of action. This guide provides a starting point for researchers, scientists, and drug development professionals to navigate the available information on these compounds. For in-depth technical details, it is crucial to refer to the specific literature associated with each individual compound.

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